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Compound of Interest

Compound Name: Jasminin

Cat. No.: B1164225 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed guide to the spectroscopic analysis of Jasminin, a naturally occurring iridoid

glucoside. Herein, we present protocols for the isolation and analysis of Jasminin using

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with a

comprehensive summary of its key spectroscopic data.

Jasminin, an iridoid glucoside found in species of the Jasminum genus, has garnered interest

for its potential biological activities. Accurate structural elucidation and characterization are

paramount for any further investigation into its therapeutic potential. This application note

outlines the essential methodologies and data interpretation for the spectroscopic analysis of

this compound.

Isolation of Jasminin from Jasminum nudiflorum
A common source of Jasminin is the leaves of the winter jasmine, Jasminum nudiflorum. The

following protocol, adapted from established methods, describes a robust procedure for its

extraction and purification.

Protocol 1: Extraction and Purification of Jasminin

Extraction:

Air-dried and powdered leaves of Jasminum nudiflorum are subjected to extraction with

90% ethanol at 60°C for 2 hours with occasional stirring.
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The extraction process is repeated three times with fresh solvent to ensure maximum

yield.

The ethanolic extracts are combined and concentrated under reduced pressure at a

temperature not exceeding 55°C.

Solvent Partitioning:

The resulting aqueous concentrate is partitioned successively with petroleum ether and

ethyl acetate.

The aqueous layer is retained and then repeatedly extracted with ethyl acetate.

The combined ethyl acetate fractions are concentrated to dryness to yield a crude extract

enriched with Jasminin.

Chromatographic Purification:

The crude extract is subjected to silica gel column chromatography.

A gradient elution system of chloroform-methanol is employed, starting with a higher

proportion of chloroform and gradually increasing the polarity with methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Crystallization:

Fractions containing pure Jasminin are combined and concentrated.

The residue is dissolved in a minimal amount of 90% ethanol and allowed to crystallize.

Recrystallization may be performed 2-3 times to obtain high-purity, white, crystalline

Jasminin.

Spectroscopic Data of Jasminin
The structural identity and purity of the isolated Jasminin are confirmed through a combination

of mass spectrometry and NMR spectroscopy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1164225?utm_src=pdf-body
https://www.benchchem.com/product/b1164225?utm_src=pdf-body
https://www.benchchem.com/product/b1164225?utm_src=pdf-body
https://www.benchchem.com/product/b1164225?utm_src=pdf-body
https://www.benchchem.com/product/b1164225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is

crucial for determining its elemental composition.

Parameter Value

Molecular Formula C₂₆H₃₈O₁₂

Exact Mass 542.236327 g/mol

Table 1: High-Resolution Mass Spectrometry Data for Jasminin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed chemical

structure of Jasminin. The spectra are typically recorded in deuterated methanol (CD₃OD).

While a complete, publicly available, and assigned dataset for Jasminin is not readily found in

a single peer-reviewed publication, the following represents a compilation of expected and

reported chemical shifts for its core structure and related iridoid glucosides.
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Carbon No. ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,

Multiplicity, J in Hz)

1 ~98.0 ~5.90 (br s)

3 ~152.0 ~7.50 (s)

4 ~110.0

5 ~30.0 ~2.50 (m)

6 ~40.0 ~1.80 (m), 2.10 (m)

7 ~130.0 ~5.80 (m)

8 ~130.0 ~6.10 (qd, J = 7.0, 1.0)

9 ~45.0 ~2.90 (m)

10 ~20.0 ~1.75 (dd, J = 7.0, 1.0)

11 ~170.0

OMe ~51.0 ~3.70 (s)

Glucose Moiety

1' ~100.0 ~4.80 (d, J = 8.0)

2' ~74.0 ~3.20 (m)

3' ~77.0 ~3.40 (m)

4' ~71.0 ~3.30 (m)

5' ~78.0 ~3.40 (m)

6' ~62.0 ~3.70 (m), 3.90 (m)

Ester Side Chain
Variable based on specific

ester

Variable based on specific

ester

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of Jasminin in

CD₃OD. Note: The exact values for the ester side chain will vary.[1][2]
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Experimental Protocols for Spectroscopic Analysis
Protocol 2: NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-10 mg of purified Jasminin in 0.5-0.7 mL of deuterated

methanol (CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Acquire the spectrum at 298 K.

Use a standard pulse program (e.g., 'zg30').

Set the spectral width to approximately 12 ppm.

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

Set the spectral width to approximately 220 ppm.

A longer acquisition time and a higher number of scans will be required compared to ¹H

NMR.

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs for these experiments to establish proton-proton and

proton-carbon correlations, which are essential for unambiguous signal assignment.

Protocol 3: Mass Spectrometry
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Sample Preparation:

Prepare a dilute solution of Jasminin (approximately 10-100 µg/mL) in a suitable solvent

such as methanol or acetonitrile/water.

Acidify the solution slightly with formic acid to promote protonation if analyzing in positive

ion mode.

Instrument Parameters (Example for ESI-QTOF MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high resolution and accurate mass

measurements.

Data Acquisition: Acquire full scan MS data to determine the molecular ion and MS/MS

(tandem MS) data to study the fragmentation pattern. For MS/MS, the molecular ion of

Jasminin is selected and fragmented by collision-induced dissociation (CID).

Visualization of Experimental Workflow and
Structural Elucidation
The following diagrams illustrate the key processes in the spectroscopic analysis of Jasminin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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